Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure
945985-98-8 structure
Nombre del producto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Número CAS:945985-98-8
MF:C28H26F6N4O
Megavatios:548.52266740799
CID:4522996

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propiedades químicas y físicas

Nombre e identificación

    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
    • 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
    • Renchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
    • Clave inchi: VNRLCKBQNVNWFW-WAJMBDEPSA-N
    • Sonrisas: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Atributos calculados

  • Calidad precisa: 548.20108044 g/mol
  • Masa isotópica única: 548.20108044 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 39
  • Cuenta de enlace giratorio: 5
  • Complejidad: 859
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 3
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.3
  • Peso molecular: 548.5
  • Xlogp3: 5.8

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$165 2024-06-05
1PlusChem
1P01KYP6-100mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
100mg
$191.00 2024-04-19
1PlusChem
1P01KYP6-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 95%
50mg
$133.00 2024-04-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-19
eNovation Chemicals LLC
Y1257743-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
100mg
$155 2025-02-26
Ambeed
A1205861-250mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
250mg
$177.0 2025-02-25
eNovation Chemicals LLC
Y1257743-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
945985-98-8 98%
250mg
$205 2025-03-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0460-50mg
N-​[3,​5-​Bis(trifluoromethyl)​phenyl]​-​N'-​(9R)​-​cinchonan-​9-​ylurea
945985-98-8 98%,99%e.e.
50mg
¥870.0 2024-07-19
abcr
AB589377-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; .
945985-98-8 95%
100mg
€160.00 2024-07-24
Ambeed
A1205861-50mg
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
945985-98-8 98%
50mg
$71.0 2024-05-30

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides
Miyaji, Ryota; Wada, Yuuki; Matsumoto, Akira; Asano, Keisuke; Matsubara, Seijiro, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C; 10 h, rt
Referencia
Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacids
Amere, Mukkanti; Lasne, Marie-Claire; Rouden, Jacques, Organic Letters, 2007, 9(14), 2621-2624

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referencia
Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

Métodos de producción 4

Condiciones de reacción
Referencia
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; Joshi, Harshit; Singh, Vinod K., Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referencia
Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
Referencia
Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional Organocatalysts
Miyaji, Ryota; Asano, Keisuke ; Matsubara, Seijiro, Chemistry - A European Journal, 2017, 23(42), 9996-10000

Métodos de producción 7

Condiciones de reacción
Referencia
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis
Barber, David M.; Duris, Andrej; Thompson, Amber L.; Sanganee, Hitesh J.; Dixon, Darren J., ACS Catalysis, 2014, 4(2), 634-638

Métodos de producción 8

Condiciones de reacción
Referencia
One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination Cascade
Barber, David M.; Sanganee, Hitesh J.; Dixon, Darren J., Organic Letters, 2012, 14(20), 5290-5293

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  16 h, rt
Referencia
Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated Ketones
Liu, Shenghui; He, Hailong; Gan, Min; Yi, Peng; Jiang, Xiaojian, Synlett, 2019, 30(12), 1474-1478

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
Referencia
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-
Dixon, Darren; Fuentes de Arriba, Angel L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalysts
Jakubec, Pavol; Cockfield, Dane M.; Hynes, Peter S.; Cleator, Ed; Dixon, Darren J., Tetrahedron: Asymmetry, 2011, 22(11), 1147-1155

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials

1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products

Artículos recomendados

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd